Mespiperone (11C) Mespiperone (11C)
Brand Name: Vulcanchem
CAS No.: 94153-50-1
VCID: VC14599023
InChI: InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3/i1-1
SMILES:
Molecular Formula: C24H28FN3O2
Molecular Weight: 408.5 g/mol

Mespiperone (11C)

CAS No.: 94153-50-1

Cat. No.: VC14599023

Molecular Formula: C24H28FN3O2

Molecular Weight: 408.5 g/mol

* For research use only. Not for human or veterinary use.

Mespiperone (11C) - 94153-50-1

Specification

CAS No. 94153-50-1
Molecular Formula C24H28FN3O2
Molecular Weight 408.5 g/mol
IUPAC Name 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-(111C)methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Standard InChI InChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3/i1-1
Standard InChI Key QHJLPOSPWKZACG-BJUDXGSMSA-N
Isomeric SMILES [11CH3]N1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4
Canonical SMILES CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4

Introduction

Chemical and Structural Characteristics of Mespiperone (11C)

Molecular Composition and Stereochemical Properties

Mespiperone (11C) is a carbon-11-labeled derivative of the antipsychotic spiperone. Its molecular formula is C24H28FN3O2, with a molecular weight of 408.4972 g/mol . The radiolabel is incorporated at the N-methyl group of the spiperone backbone, resulting in the substitution of a stable carbon-12 atom with the positron-emitting isotope carbon-11 (half-life: 20.4 minutes). Key structural features include:

PropertyValue
StereochemistryAchiral
Defined Stereocenters0
SMILES[11CH3]N1CN(C2=CC=CC=C2)C3(CCN(CCCC(=O)C4=CC=C(F)C=C4)CC3)C1=O
InChIInChI=1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3/i1-1

The absence of stereocenters simplifies its synthesis and ensures consistent binding kinetics across batches . The fluorine atom at the para position of the phenyl ring enhances lipophilicity, facilitating blood-brain barrier penetration .

Radiochemical Synthesis and Quality Control

The synthesis of Mespiperone (11C) involves a two-step process:

  • Production of [11C]Methyl Iodide: [11C]CO2 is generated via proton irradiation of nitrogen gas, followed by reduction to [11C]CH3I using lithium aluminum hydride .

  • N-Methylation of Spiperone: The precursor 3-N-desmethylspiperone reacts with [11C]CH3I in a dimethyl sulfoxide (DMSO) solution under alkaline conditions, yielding Mespiperone (11C) with a decay-corrected radiochemical yield of 20–40% .

Critical quality parameters include:

  • Radiochemical Purity: >99% (confirmed via HPLC) .

  • Specific Activity: ~270 mCi/μmol at end-of-synthesis, ensuring minimal pharmacological interference from unlabeled compound .

  • Stability: Degradation <5% over 60 minutes post-synthesis, suitable for clinical use .

Pharmacological Targets and Binding Kinetics

Dopamine D2/3 Receptor Affinity

Mespiperone (11C) exhibits subnanomolar affinity for dopamine D2/3 receptors, with a reported Ki of 0.097 nM against D2 receptors (CHEMBL217) and 0.265 nM against 5-HT2A receptors (CHEMBL234) . Competitive binding assays using [3H]spiperone in rat striatal membranes demonstrated a Ki of 250 pM, confirming its suitability for receptor density quantification .

Serotonin 5-HT2A Receptor Selectivity

While primarily a D2/3 ligand, Mespiperone (11C) binds 5-HT2A receptors with moderate affinity (Ki ~1–2 nM) . This dual-binding profile necessitates careful modeling in PET studies to disentangle signal contributions from dopaminergic and serotonergic pathways .

Preclinical Validation and Biodistribution

Rodent Studies

In ICR mice, Mespiperone (11C) showed favorable pharmacokinetics:

  • Brain-to-Blood Ratio: ≥2.8 at 60 minutes post-injection, indicating efficient CNS penetration .

  • Striatum-to-Cerebellum Ratio: 20:1, reflecting high D2/3 receptor density in the striatum .

  • Metabolism: Rapid hepatic clearance, with >80% of plasma activity attributed to unchanged tracer at 30 minutes .

Primate Imaging

Clinical Applications in Neuroimaging

Schizophrenia and Psychosis

Mespiperone (11C) PET has been used to assess D2 receptor occupancy in antipsychotic-treated patients. A 1985 study reported 60–80% striatal D2 occupancy in schizophrenia patients on haloperidol, correlating with therapeutic response .

Parkinson’s Disease

In Parkinson’s patients, reduced striatal Mespiperone (11C) binding reflects dopaminergic degeneration. A longitudinal study demonstrated a 5–10% annual decline in D2/3 availability, serving as a biomarker for disease progression .

Depression and 5-HT2A Imaging

Cortical 5-HT2A receptor downregulation in major depressive disorder has been quantified using Mespiperone (11C), with frontal cortex binding potential (BPND) reduced by 15–20% compared to healthy controls .

Advances in Radiolabeling Techniques

Recent innovations in [11C]methylation, such as the "plug ‘n’ synthesize" modular approach, have improved Mespiperone (11C) production efficiency. Key advancements include:

  • Pressure-Controlled Synthesis: Reduced reaction times to 18–20 minutes, minimizing radiolytic decay .

  • Disposable Cassettes: Enhanced GMP compliance by eliminating cross-contamination risks .

  • Automated QC Systems: Integrated HPLC and gamma counters for real-time purity assessment .

Limitations and Future Directions

Challenges in Clinical Use

  • Short Half-Life: Carbon-11’s 20.4-minute half-life restricts use to facilities with on-site cyclotrons .

  • Metabolite Interference: Polar metabolites may confound arterial input function measurements .

Emerging Opportunities

  • Multimodal Imaging: Combining Mespiperone (11C) PET with fMRI or MRS for multi-parametric brain mapping.

  • Theragnostic Applications: Linking receptor occupancy data to personalized antipsychotic dosing.

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